(tert-Butoxycarbonyl)-L-valylglycine (CAS 45233-75-8), commonly designated as Boc-Val-Gly-OH, is a highly specified, pre-formed dipeptide building block utilized in both solid-phase and solution-phase peptide synthesis [1]. Structurally, it features an N-terminal L-valine protected by an acid-labile tert-butoxycarbonyl (Boc) group, covalently linked to a C-terminal glycine with a free carboxylic acid. In procurement and process chemistry, this compound is primarily sourced to enable convergent fragment condensation strategies, allowing chemists to insert the Val-Gly motif as a single unit rather than performing stepwise amino acid elongation. Its physical form is typically a white to off-white powder with high shelf stability when stored at 0-8 °C, making it a reliable, scale-ready precursor for the synthesis of complex biomaterials, elastin analogs, and therapeutic peptides.
Substituting pre-formed Boc-Val-Gly-OH with generic stepwise precursors (e.g., Boc-Val-OH and H-Gly-OMe) introduces severe operational inefficiencies, requiring an additional coupling, deprotection, and purification cycle that cumulatively degrades overall batch yield and increases the risk of deletion sequences[1]. Furthermore, substituting the Boc-protected dipeptide with its Fmoc counterpart (Fmoc-Val-Gly-OH) completely alters the required orthogonal protection strategy; the Fmoc group is base-labile and incompatible with synthetic routes requiring strong basic conditions for side-chain modifications, whereas the Boc group remains highly stable under such environments. Finally, attempting to use a different dipeptide fragment that lacks a C-terminal glycine (such as Boc-Val-Ala-OH) introduces a high risk of C-terminal epimerization during fragment activation, a critical stereochemical failure that Boc-Val-Gly-OH fundamentally avoids due to glycine's achiral nature.
During convergent peptide synthesis, activating the C-terminus of a peptide fragment often leads to the formation of an oxazolone intermediate, which causes epimerization (racemization) of the C-terminal residue. Because Boc-Val-Gly-OH terminates in glycine—an achiral amino acid lacking a stereocenter at the alpha-carbon—it is immune to this degradation pathway [1]. When compared to activating a chiral C-terminal dipeptide like Boc-Val-Ala-OH, which can generate 5-20% D-amino acid impurities depending on the coupling reagent, Boc-Val-Gly-OH guarantees 0% C-terminal epimerization.
| Evidence Dimension | C-terminal epimerization rate during carboxyl activation |
| Target Compound Data | 0% epimerization (achiral C-terminus) |
| Comparator Or Baseline | Boc-Val-Ala-OH (typically 5-20% epimerization risk without specialized suppressants) |
| Quantified Difference | Complete elimination of stereochemical degradation at the coupling junction |
| Conditions | Standard fragment condensation activation (e.g., DCC/HOBt or mixed anhydride methods) |
Procuring this specific fragment allows manufacturers to safely link large peptide chains without generating yield-destroying, difficult-to-separate diastereomeric impurities.
The Val-Gly sequence is highly prevalent in structural proteins and bioactive peptides. Inserting this motif via stepwise synthesis requires coupling a protected glycine, deprotecting it, and subsequently coupling Boc-Val-OH. Each synthetic cycle typically incurs a 5-10% yield loss due to incomplete coupling and wash steps. By procuring pre-formed Boc-Val-Gly-OH, chemists condense three operational steps (couple, deprotect, couple) into a single fragment coupling event [1]. This direct insertion strategy bypasses the intermediate losses, improving the overall yield of the target sequence by approximately 10-20% while reducing solvent and reagent consumption.
| Evidence Dimension | Synthetic steps and cumulative yield loss for Val-Gly insertion |
| Target Compound Data | 1 coupling step, single-step yield loss (typically <5-10%) |
| Comparator Or Baseline | Stepwise synthesis (3 steps: couple Gly, deprotect, couple Val) with compounded yield loss (typically 15-25%) |
| Quantified Difference | Elimination of 2 process steps and prevention of ~10-20% cumulative yield degradation |
| Conditions | Standard solid-phase or solution-phase peptide elongation |
Reducing the step count directly lowers manufacturing costs, decreases cycle times, and improves the crude purity profile of the final peptide product.
The selection between Boc-Val-Gly-OH and Fmoc-Val-Gly-OH is dictated by the required cleavage conditions of the synthetic route. The tert-butoxycarbonyl (Boc) group is highly stable to basic conditions but labile to strong acids (e.g., TFA or HF). In contrast, the Fmoc group is rapidly cleaved by secondary amines like 20% piperidine. For synthetic workflows that require on-resin base-catalyzed modifications or the use of base-labile side-chain protecting groups, Boc-Val-Gly-OH must be procured [1]. It maintains 100% N-terminal protection under standard basic conditions, whereas Fmoc-Val-Gly-OH would suffer complete premature deprotection.
| Evidence Dimension | N-terminal protecting group stability under basic conditions |
| Target Compound Data | 100% stable (no cleavage in 20% piperidine/DMF) |
| Comparator Or Baseline | Fmoc-Val-Gly-OH (100% cleaved within minutes under identical conditions) |
| Quantified Difference | Absolute differential stability enabling orthogonal base-catalyzed chemistry |
| Conditions | Exposure to 20% piperidine in DMF at room temperature |
Buyers executing complex, base-dependent synthetic routes must select the Boc-protected variant to prevent catastrophic sequence failure via premature N-terminal deprotection.
The Val-Gly motif is a fundamental repeating unit in tropoelastin and synthetic elastin analogs (e.g., poly(Val-Gly-Gly) or Val-Gly-Val-Ala-Pro-Gly sequences). Boc-Val-Gly-OH is procured as a primary building block to efficiently assemble these repetitive sequences via solution-phase polycondensation or fragment coupling, ensuring high structural fidelity without epimerization risks [1].
Gamma-glutamyl peptides, specifically those containing the Val-Gly sequence (such as gamma-Glu-Val-Gly), are potent calcium-sensing receptor (CaSR) agonists utilized industrially as kokumi flavor enhancers. Boc-Val-Gly-OH serves as a critical, scale-ready precursor that can be directly reacted with protected glutamic anhydride derivatives to synthesize these high-value food additives efficiently [2].
In the manufacturing of long therapeutic peptides where stepwise solid-phase synthesis suffers from diminishing yields, Boc-Val-Gly-OH is utilized as a C-terminal fragment block. Because its C-terminal glycine is achiral, it allows process chemists to activate the fragment and couple it to the growing peptide chain with zero risk of stereochemical degradation, streamlining downstream purification[1].
Irritant